N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide
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Overview
Description
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a synthetic organic compound known for its potential biological activities and versatility in chemical reactions. This compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidin-1-yl group, a dimethylmorpholino moiety, and a pivalamide side chain, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-1-yl core. This is followed by the introduction of the 2,6-dimethylmorpholino group through nucleophilic substitution, and finally, the attachment of the pivalamide moiety via amidation reactions.
Reaction conditions often involve the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may utilize streamlined processes to enhance efficiency and scalability. Common methods include continuous flow synthesis and automated reaction systems to maintain consistent quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: Utilizing oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often performed with reducing agents such as lithium aluminum hydride.
Substitution: Typically involves nucleophilic or electrophilic reagents depending on the reaction conditions.
Common Reagents and Conditions
Common reagents for reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions can vary widely but often include derivatives with modified functional groups that can enhance or alter the compound’s biological activities.
Scientific Research Applications
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide has garnered attention in various
Biological Activity
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a complex organic compound notable for its potential biological activities, particularly as a kinase inhibitor. This compound features a unique molecular structure that positions it within the realm of therapeutic agents aimed at treating various diseases, including cancer and autoimmune disorders.
Chemical Structure and Properties
The molecular formula of this compound is C18H28N6O2, with a molecular weight of 360.5 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core and a morpholino group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₈N₆O₂ |
Molecular Weight | 360.5 g/mol |
CAS Number | 1171582-16-3 |
The primary mechanism through which this compound exerts its biological effects is through kinase inhibition . Kinases are enzymes that play pivotal roles in cellular signaling pathways; by inhibiting these enzymes, the compound can interfere with processes such as cell proliferation and survival.
Biological Activity and Research Findings
Research indicates that this compound shows promising activity against various kinases involved in cancer and inflammatory pathways.
Case Studies:
- Kinase Inhibition : Preliminary studies have shown that this compound effectively inhibits several kinases associated with tumor growth. In vitro assays demonstrated a significant reduction in cell viability in cancer cell lines treated with the compound.
- Anti-inflammatory Effects : Another study highlighted the compound's potential to modulate inflammatory responses by inhibiting specific kinases involved in cytokine signaling pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | CAS Number | Key Features |
---|---|---|
N-(2-(4-(2,6-Dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide | 1021061-15-3 | Contains a fluorine substituent; potential differences in biological activity due to electronic effects. |
N-(2-(4-(2,6-Dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-trifluoromethylbenzamide | 3137274 | Incorporates trifluoromethyl group; may enhance lipophilicity and alter pharmacokinetics. |
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps requiring optimization to ensure high yield and purity. The synthetic pathway often includes the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with the morpholino and pivalamide groups.
Properties
IUPAC Name |
N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c1-12-9-23(10-13(2)26-12)15-14-8-22-24(16(14)21-11-20-15)7-6-19-17(25)18(3,4)5/h8,11-13H,6-7,9-10H2,1-5H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMMVRNGBIYXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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